![molecular formula C25H40N4O2 B13760404 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] CAS No. 59917-57-6](/img/structure/B13760404.png)
2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] is a complex organic compound with the molecular formula C25H40N4O2. This compound is known for its unique structure, which includes two phenolic rings connected by a methylene bridge, each substituted with dimethylamino groups. It is used in various scientific and industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] typically involves the reaction of phenolic compounds with formaldehyde and dimethylamine. The process can be summarized in the following steps:
Condensation Reaction: Phenol reacts with formaldehyde in the presence of a base to form a methylene-bridged bisphenol intermediate.
Substitution Reaction: The intermediate undergoes a substitution reaction with dimethylamine, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used as an additive in the production of plastics and rubber to enhance their stability and durability.
Wirkmechanismus
The mechanism of action of 2,2’-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] involves its interaction with various molecular targets. The phenolic groups can participate in redox reactions, while the dimethylamino groups can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): This compound has a similar methylene-bridged bisphenol structure but with tert-butyl groups instead of dimethylamino groups.
2,2’-Methylenebis(6-tert-butyl-p-cresol): Another similar compound with tert-butyl groups and a methylene bridge.
Uniqueness
2,2’-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] is unique due to the presence of dimethylamino groups, which impart distinct chemical and biological properties. These groups enhance its solubility and reactivity, making it suitable for a wider range of applications compared to its analogs.
Eigenschaften
CAS-Nummer |
59917-57-6 |
|---|---|
Molekularformel |
C25H40N4O2 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
2-[[3,5-bis[(dimethylamino)methyl]-2-hydroxyphenyl]methyl]-4,6-bis[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C25H40N4O2/c1-26(2)14-18-9-20(24(30)22(11-18)16-28(5)6)13-21-10-19(15-27(3)4)12-23(25(21)31)17-29(7)8/h9-12,30-31H,13-17H2,1-8H3 |
InChI-Schlüssel |
AVNDZZHKCFPIKB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CC2=C(C(=CC(=C2)CN(C)C)CN(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



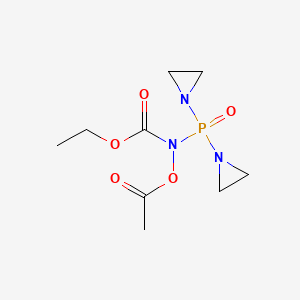

![Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)](/img/structure/B13760335.png)
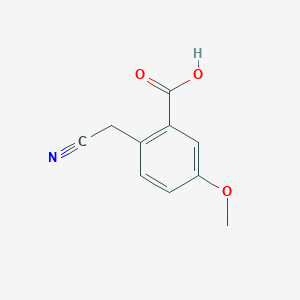
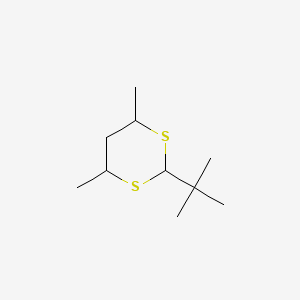
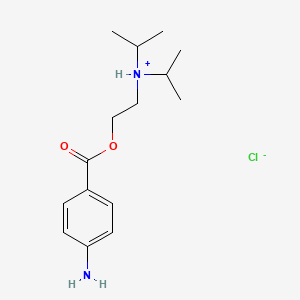

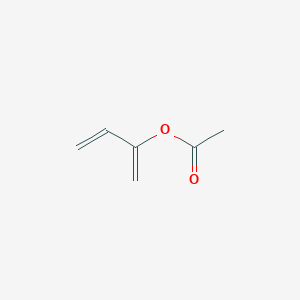
![Benzene,1,1'-[1,2-ethynediylbis(thiomethylene)]bis-](/img/structure/B13760364.png)
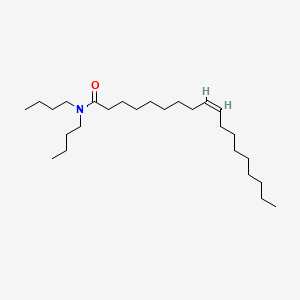
![4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2S)-1-(dimethylamino)propan-2-yl]benzamide](/img/structure/B13760374.png)

![3-[(4-Carboxy-4-methylpentyl)oxy]-4-methylbenzoic acid](/img/structure/B13760388.png)
